molecular formula C30H20N2 B1343823 1,3-Bis(N-carbazolyl)benzene CAS No. 550378-78-4

1,3-Bis(N-carbazolyl)benzene

Cat. No. B1343823
M. Wt: 408.5 g/mol
InChI Key: MZYDBGLUVPLRKR-UHFFFAOYSA-N
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Description

1,3-Bis(N-carbazolyl)benzene, also known as mCP, is an organic compound consisting of a central benzene ring connected to two carbazolyl groups . It’s often used as a host material for efficient blue phosphorescent light-emitting diodes due to its high thermal stability and excellent charge transport properties . The empirical formula is C30H20N2 and it has a molecular weight of 408.49 .


Molecular Structure Analysis

The molecular structure of 1,3-Bis(N-carbazolyl)benzene involves a central benzene ring connected to two carbazolyl groups . The SMILES string representation is c1cc(cc(c1)-n2c3ccccc3c4ccccc24)-n5c6ccccc6c7ccccc57 .


Physical And Chemical Properties Analysis

1,3-Bis(N-carbazolyl)benzene is a solid with a melting point of 173-178°C . It has a maximum absorption wavelength (λmax) of 292, 338 nm and emits fluorescence at 345, 360 nm in THF . The orbital energy of the HOMO is 6.1 eV, and the LUMO is 2.4 eV .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

  • Application Summary : mCP is used as a host material in blue phosphorescent OLEDs due to its high triplet energy and deep HOMO level .
  • Methods and Technical Details : mCP is incorporated into the emissive layer of OLEDs. The typical device structure includes ITO/NPD/mCP/BCPO:FIr6 (8%)/TAZ/LiF/Al, with mCP serving as the host material for the blue phosphorescent dopant .
  • Results : Devices using mCP have achieved a maximum luminance of 35,677 Cd/m² and an external quantum efficiency (EQE) of 23.5% .

Solar Cells

  • Application Summary : mCP is studied for its potential as a hole transport material in solar cells .
  • Methods and Technical Details : The thermochemical properties of mCP are analyzed using combustion calorimetric and thermogravimetric techniques to understand its suitability in solar cell applications .
  • Results : The study provides detailed thermodynamic parameters that are essential for the development of efficient solar cells .

Thermally Activated Delayed Fluorescence (TADF)

  • Application Summary : mCP is used in TADF applications as a host material for emitters due to its ability to harvest triplet excited states back into the singlet manifold .
  • Methods and Technical Details : The use of mCP in TADF is explored through density functional theory (DFT) and time-dependent DFT to predict and rationalize its light-output properties .
  • Results : The review article provides insights into the theoretical prediction of ground and excited state properties of mCP for TADF applications .

Optoelectronics

  • Application Summary : mCP’s strong hole-transport ability and high triplet energy make it a valuable material in the field of optoelectronics .
  • Methods and Technical Details : mCP is used in vacuum deposition processes for phosphorescent OLEDs, and its solubility in various solvents is studied to optimize the manufacturing process .
  • Results : The solubility data of mCP contribute to the understanding of its processing characteristics for optoelectronic applications .

Phosphorescent Host Material

  • Application Summary : mCP serves as a phosphorescent host material, particularly in the fabrication of blue-emitting devices .
  • Methods and Technical Details : mCP is used in combination with other materials like NPD and TAZ to create devices with high luminance and efficiency .
  • Results : The incorporation of mCP leads to devices with high luminance and efficiency, indicating its effectiveness as a host material .

Organic Electronics Material Research

  • Application Summary : mCP is a subject of research for its applications in organic electronics due to its molecular structure and energy properties .
  • Methods and Technical Details : Studies focus on the thermodynamic properties of mCP to understand its behavior and potential applications in organic electronics .
  • Results : The research provides a promising perspective on the use of mCP as a hole transport material to develop advanced organic electronic devices .

Solution-Processed OLED Materials

  • Application Summary : mCP’s solubility in organic solvents is crucial for solution-processed OLED materials, enabling technologies like screen printing and inkjet printing .
  • Methods and Technical Details : The solubility of mCP is measured in various organic solvents at different temperatures using the isothermal saturation method. The data are correlated with the modified Apelblat equation to understand solubility behavior .
  • Results : The study finds that temperature increases lead to higher solubility of mCP, and the solubility data are essential for formulating mCP as inks for printing in OLED fabrication .

Nanonization for Enhanced Solubility

  • Application Summary : The nanonization of mCP is explored to enhance its solubility, which is beneficial for the development of OLED materials .
  • Methods and Technical Details : Antisolvent precipitation experiments are conducted to produce mCP with reduced particle size, which is expected to have increased solubility based on the Ostwald-Freundlich equation .
  • Results : The precipitation products vary greatly in size and shape, demonstrating the potential of nanonization to improve the solubility and processing characteristics of mCP for OLED applications .

Host Material for Phosphorescent Devices

  • Application Summary : mCP is widely used as a host material in phosphorescent devices, particularly for blue OLEDs due to its high triplet energy .
  • Methods and Technical Details : mCP is incorporated into the emissive layer of OLEDs, often in combination with other materials to optimize device performance .
  • Results : Devices using mCP exhibit high luminance and external quantum efficiency (EQE), with reported values reaching up to 35,677 Cd/m² and 23.5% EQE .

Spin Coating for Thin Film Formation

  • Application Summary : The good solubility of mCP in organic solvents makes it suitable for spin coating, a cost-effective method for forming thin films in optoelectronic devices .
  • Methods and Technical Details : Spin coating from mCP solutions allows for the formation of uniform thin films, essential for device fabrication .
  • Results : The technique enables the creation of thin layers that are integral to the performance of optoelectronic devices .

Thermodynamic Studies for Solar Cell Development

  • Application Summary : mCP’s properties are studied for their potential use in solar cells as a hole transport material .
  • Methods and Technical Details : Combustion calorimetric and thermogravimetric techniques are used to measure molar heat capacities and derive vaporization enthalpies .
  • Results : These studies provide essential thermodynamic parameters that could aid in the development of more efficient solar cells .

Nanoscience for Enhanced Material Properties

  • Application Summary : The nanonization of mCP is researched to enhance its solubility and improve its properties as an organic material for optoelectronics .
  • Methods and Technical Details : Techniques like antisolvent precipitation are used to produce mCP with reduced particle size, which is expected to have increased solubility .
  • Results : The varied size distribution of the precipitation products demonstrates the potential of nanonization to improve mCP’s characteristics for OLED applications .

Safety And Hazards

The compound is classified as Eye Damage 1, Skin Irritant 2, and STOT SE 3 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The target organs are the respiratory system .

Future Directions

1,3-Bis(N-carbazolyl)benzene has promising applications in the field of organic light-emitting diodes (OLEDs) and solar cells . Its high thermal stability, excellent charge transport properties, and tunable optical and electronic properties make it a versatile material for future research and development .

properties

IUPAC Name

9-(3-carbazol-9-ylphenyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20N2/c1-5-16-27-23(12-1)24-13-2-6-17-28(24)31(27)21-10-9-11-22(20-21)32-29-18-7-3-14-25(29)26-15-4-8-19-30(26)32/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYDBGLUVPLRKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC=C4)N5C6=CC=CC=C6C7=CC=CC=C75
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621607
Record name 9,9'-(1,3-Phenylene)di(9H-carbazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(N-carbazolyl)benzene

CAS RN

550378-78-4
Record name 9,9'-(1,3-Phenylene)di(9H-carbazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-[3-(9H-carbazol-9-yl)phenyl]-9H-carbazole
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Synthesis routes and methods I

Procedure details

[PdCl(π-allyl)]2 (11.6 mg, 0.1 mol %) and cBRIDP (44.4 mg, 0.4 mol %) were placed into a 50 mL, two-necked, round bottomed flask equipped a gas inlet, and the flask was evacuated and filled with nitrogen. Subsequently, to the mixture was added dehydrated THF (8.2 mL, 101.0 mmol, 3.2 equivalents) to prepare a catalyst solution. A 200 mL, four-necked, round-bottomed flask equipped with a Teflon® coated magnetic stirring bar, condenser, dropping funnel, thermometer, and a gas inlet was evacuated and filled with nitrogen. Carbazole (10.9 g, 65.0 mmol, 2.06 equivalents) and dehydrated xylenes (66 mL) were charged into the flask, and the mixture was cooled to 5° C. using an ice bath. Subsequently, to the mixture was added a THF solution of MeMgCl (3.22 mol/L, 20.0 mL, 64.4 mmol, 2.04 equivalents) dropwise via the dropping funnel at such a rate that the temperature of the reaction solution was kept at 20° C. or lower, and then the dropping funnel was washed with dehydrated xylenes (11 mL). Subsequently, to the solution were added 1,3-dichlorobenzene (3.6 mL, 31.6 mmol, 1.0 equivalent) and the catalyst solution (8.2 mL) successively, and the solution was stirred for 10 minutes under reflux. After cooling the reaction mixture to room temperature, to the mixture were added water (25 mL) and ammonium chloride (1.7 g). The aqueous layer was separated off, and the organic layer was concentrated under reduced pressure to give solid residue. The residue was dissolved in toluene, and the solution was decolorized by silica gel (1 g) and filtered through a Celite pad. The filtrate was concentrated under reduced pressure to give the solid, which was recrystallized from toluene/methanol to afford 12.5 g of mCP as a white powder.
[Compound]
Name
[PdCl(π-allyl)]2
Quantity
11.6 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.7 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
8.2 mL
Type
solvent
Reaction Step Five
Quantity
44.4 mg
Type
reactant
Reaction Step Six
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
10.9 g
Type
reactant
Reaction Step Eight
[Compound]
Name
xylenes
Quantity
66 mL
Type
reactant
Reaction Step Eight
Quantity
3.6 mL
Type
reactant
Reaction Step Nine
[Compound]
Name
solution
Quantity
8.2 mL
Type
reactant
Reaction Step Ten

Synthesis routes and methods II

Procedure details

To a solution of 1,3-diiodobenzene (50.0 g, 0.152 mol), carbazole (55.0 g, 0.329 mol), Cu (40.0 g, 0.630 mol) and 18-crown-6 (0.5 g) in 1,2-dichlorobenzene (200.0 ml) was added potassium carbonate (150.0 g, 1.085 mol) under nitrogen and stirring. The reaction was carried out at 190° C. for 12 hours. After cooling, the reaction mixture was filtrated. The solid residues were carefully washed with THF. Then, THF and 1,2-dichlorobenzene were evaporated from the combined filtration solution. The crude product was purified by recrystallization from acetone/methanol to give 47.0 g (75.7%) in yield.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One
[Compound]
Name
Cu
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,060
Citations
M Morgenroth, T Lenzer, K Oum - The Journal of Physical …, 2023 - ACS Publications
We present a detailed spectroscopic study of 1,3-bis(N-carbazolyl)benzene (mCP), a prototypical host material for blue emitters in organic light-emitting diodes, using time-resolved …
Number of citations: 2 pubs.acs.org
J Mentado-Morales, A Ximello-Hernández… - Molecules, 2022 - mdpi.com
The thermochemical study of the 1,3-bis(N-carbazolyl)benzene (NCB) and 1,4-bis(diphenylamino)benzene (DAB) involved the combination of combustion calorimetric (CC) and …
Number of citations: 2 www.mdpi.com
R Sato, S Aoyama, Y Seike, T Mori - Molecular Crystals and Liquid …, 2021 - Taylor & Francis
We studied the electrical conductivity of a bilayer specimen of N,N′-bis(naphthalen-1-yl)-N,N′-bis(phenyl)benzidine (α-NPD) and 1,3-bis(N-carbazolyl) benzene (mCP). The …
Number of citations: 1 www.tandfonline.com
DK Kim, YL Kim, JH Choi - The Journal of Physical Chemistry C, 2019 - ACS Publications
In this study, multilayered, organic-based light-emitting transistors (OLETs) were produced and characterized. The neutral cluster beam deposition method was applied to successively …
Number of citations: 6 pubs.acs.org
Z Wang, M Bai, M Zhang, Z Zhang, X Feng… - Acta Chimica …, 2020 - sioc-journal.cn
Two thermally activated delayed fluorescence (TADF) materials TBP-DmCz and TBP-TmCz were successfully synthesized using 1, 3, 5-tribenzoylbenzene (TBP) as electron-acceptor, 1…
Number of citations: 9 sioc-journal.cn
BS Kim, JY Lee - Advanced functional materials, 2014 - Wiley Online Library
Highly efficient thermally activated delayed fluorescence (TADF) devices are developed by engineering mixed host materials in the emitting layer. Mixed hosts with deep highest …
Number of citations: 241 onlinelibrary.wiley.com
JW Sun, KH Kim, CK Moon, JH Lee… - ACS Applied Materials & …, 2016 - ACS Publications
The mixed cohosts of 1,3-bis(N-carbazolyl)benzene and 2,8-bis(diphenylphosphoryl)dibenzothiophene have been developed for a highly efficient blue fluorescent oragnic light emitting …
Number of citations: 91 pubs.acs.org
D Gudeika, S Nasiri, M Mahmoudi… - … Crystals and Liquid …, 2021 - Taylor & Francis
Four fluorenone-based materials were designed, prepared and characterized for organic light emitting diodes. These derivatives possess relatively high thermal stability with the 5% …
Number of citations: 2 www.tandfonline.com
CH Lee, MC Tang, WL Cheung, SL Lai, MY Chan… - Chemical …, 2018 - pubs.rsc.org
We report the synthesis of alkynylgold(III) complexes with an electron-transporting phosphine oxide moiety in the tridentate ligand and hole-transporting triarylamine moieties as …
Number of citations: 38 pubs.rsc.org
MS Gong, JR Cha, CW Lee - Organic Electronics, 2017 - Elsevier
Novel mCP analogues consisting of blue phosphorescent host materials with fused-ring, 1,3-bis(5H-benzofuro[3,2-c]carbazol-5-yl)benzene (BFCz) and 1,3-bis(5H-benzo[4,5]thieno[3,2-…
Number of citations: 23 www.sciencedirect.com

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